Isobornyl propionate

Description

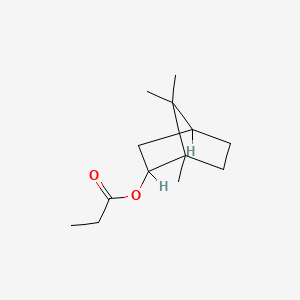

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFMZORPAAGQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2CCC1(C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859764 | |

| Record name | Borneol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; Soft-turpentine aroma | |

| Record name | Isobornyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

102.00 °C. @ 16.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Isobornyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, oils, Soluble (in ethanol) | |

| Record name | Isobornyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.971 | |

| Record name | Isobornyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20279-25-8, 78548-53-5, 2756-56-1 | |

| Record name | Borneol, propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borneol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | endo-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobornyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bornyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-propanoate, (1R,2R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borneol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobornyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isobornyl propionate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Isobornyl Propionate (B1217596)

Introduction

Isobornyl propionate is an ester recognized for its characteristic fresh, woody, and slightly camphoraceous aroma.[1] It is derived from the reaction of isoborneol, a bicyclic monoterpene alcohol, and propionic acid.[1] This compound finds extensive application in the fragrance and cosmetic industries, where it serves as a long-lasting middle note in perfumes and imparts a clean scent to personal care products.[1] Beyond its olfactory properties, this compound is also utilized as a flavoring agent and serves as a chemical intermediate in the synthesis of other aroma compounds.[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Nomenclature

This compound is structurally defined by a bicyclo[2.2.1]heptane skeleton, which is characteristic of the bornane family of terpenes. The propionate group is attached at the C2 position of the bicyclic ring in an exo configuration. This stereochemistry is crucial for its specific aromatic and physical properties.

-

IUPAC Name : [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[2]

-

SMILES : CCC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C[2]

-

InChI Key : FAFMZORPAAGQFV-BREBYQMCSA-N[2]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and application in various industrial processes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 210.31 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fresh, woody, herbal, slightly camphoraceous | [1][5] |

| Boiling Point | 102 °C at 16 mmHg; 245 °C at 760 mmHg | [1][4][6] |

| Density | 0.971 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.463 | [6] |

| Solubility | Almost insoluble in water; soluble in alcohols and oils | [6] |

| LogP (Octanol/Water) | 3.154 (Calculated) | [7] |

Table 2: Safety and Handling Data

| Property | Value | Reference(s) |

| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |

| Hazard Statements | H315, H319, H335 | |

| Storage | Store in a cool, dry, well-ventilated area away from light and oxidizing agents. | [1][5][8] |

| Incompatible Materials | Oxidizing materials | [8] |

Experimental Protocols

Synthesis of this compound via Esterification of Camphene (B42988)

The industrial synthesis of isobornyl esters, including the propionate, frequently utilizes the acid-catalyzed reaction of camphene with the corresponding carboxylic acid.[9] This reaction proceeds through a Wagner-Meerwein rearrangement of the camphene carbocation intermediate. Various catalysts can be employed, including solid acids which offer advantages in separation and reusability.[9]

Materials:

-

Camphene (≥75% purity)

-

Propionic Acid

-

Catalyst (e.g., strong acid ion-exchange resin, Lewis acid, or a composite catalyst like tartaric acid-boric acid)[10][11]

-

Solvent (if required)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Apparatus:

-

Reaction flask equipped with a magnetic stirrer, condenser, and temperature control (heating mantle).

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup : In a reaction flask, charge camphene and propionic acid. The molar ratio of acid to camphene can range from 1:1 to 5:1.[12]

-

Catalyst Addition : Add the selected acid catalyst. The catalyst loading is typically between 3% and 20% of the total reactant weight.[12]

-

Reaction Conditions : Heat the mixture with stirring. The reaction temperature is generally maintained between 30 °C and 80 °C.[11][12] The reaction time can vary from 2 to 25 hours, depending on the catalyst and temperature.[11][12]

-

Monitoring : The progress of the reaction should be monitored by Gas Chromatography (GC) to determine the conversion of camphene and the yield of this compound.[11]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.[9][10]

-

Extraction and Neutralization : Transfer the liquid phase to a separatory funnel. Dilute with an organic solvent like diethyl ether and wash with deionized water. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[9]

-

Drying and Concentration : Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.[9]

-

Purification : Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by vacuum distillation.

Caption: General experimental workflow for the synthesis of this compound.

Analytical Methods

-

Gas Chromatography (GC) : GC is the primary method for assessing the purity of this compound and for monitoring its synthesis. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is typically used.

-

Spectroscopic Analysis :

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the ester functional group, including a strong C=O stretching vibration around 1730 cm⁻¹ and C-O stretching vibrations in the 1250-1100 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry can be used for structural confirmation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the bicyclic framework and the stereochemistry of the propionate group.[2]

-

Applications and Relevance

This compound is a valuable compound for researchers and professionals in several fields:

-

Fragrance and Cosmetics : It is a key ingredient in creating pine, herbal, and fougère type fragrances for perfumes, soaps, and other personal care items.[1][6] Its stability and fixative properties enhance the longevity of scents.[1]

-

Flavor Industry : It is approved as a flavoring agent in food products by regulatory bodies such as the FDA.[2]

-

Chemical Synthesis : It serves as a building block in the synthesis of other specialty esters and aroma chemicals.[1]

Conclusion

This compound is a well-characterized bicyclic ester with significant commercial and research interest. Its distinct structural features, particularly the exo stereochemistry on the bornane skeleton, dictate its unique physicochemical and olfactory properties. The synthesis protocols, primarily based on the acid-catalyzed addition of propionic acid to camphene, are well-established and optimized for industrial production. A thorough understanding of its properties, as detailed in this guide, is fundamental for its effective application in fragrance development, chemical synthesis, and materials science.

References

- 1. Iso Bornyl Propionate (2756-56-1) | Quality Chemical Dealer [chemicalbull.com]

- 2. This compound | C13H22O2 | CID 23617864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound IFF [ventos.com]

- 6. Isobornyl propanoate | 2756-56-1 [chemicalbook.com]

- 7. This compound (CAS 2756-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101921191B - Preparation method for synthesizing isobornyl acetate by esterification of camphene and acetic acid - Google Patents [patents.google.com]

Physical properties of Isobornyl propionate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Isobornyl Propionate (B1217596), specifically its boiling point and density. The information is presented to support research, development, and quality control activities where this compound is utilized.

Physical Properties of Isobornyl Propionate

This compound (CAS No: 2756-56-1), a natural ester with a characteristic woody and camphoraceous aroma, is a colorless to pale yellow liquid.[1] Its primary applications are in the fragrance and cosmetics industries.[1] A summary of its key physical properties is provided below.

Data Summary

The boiling point and density of this compound are crucial parameters for its handling, processing, and formulation. The following table summarizes these properties as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 102 °C | at 16 mmHg |

| 245 °C | at 760 mmHg (atmospheric pressure) | |

| Density | 0.971 g/mL | at 25 °C |

| 0.969 - 0.975 g/mL | at 20 °C |

Experimental Protocols

While the specific experimental reports for the above data are not publicly available, the following sections describe standard and widely accepted laboratory methodologies for the determination of boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][8]

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A small amount of this compound is placed into a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or liquid paraffin.[5]

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor.

-

Measurement: Heating is discontinued (B1498344) when a continuous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]

For substances that decompose at their atmospheric boiling point, or to purify liquids, vacuum distillation is employed. This method lowers the boiling point by reducing the ambient pressure.[10][11][12]

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source (e.g., a vacuum pump).

-

Procedure: The this compound sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. The system is sealed, and the pressure is reduced to the desired level (e.g., 16 mmHg).

-

Heating and Distillation: The distilling flask is heated. The temperature is monitored, and the liquid will begin to boil at a temperature lower than its atmospheric boiling point.[10]

-

Measurement: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses into the receiving flask, is recorded as the boiling point at that specific pressure.[13]

Determination of Density

Density is the mass of a substance per unit volume.

-

Mass Measurement: An empty, clean, and dry volumetric flask or pycnometer of a known volume is weighed using an analytical balance.

-

Volume Measurement: The container is then filled with this compound up to the calibration mark. Care is taken to avoid air bubbles.

-

Final Mass Measurement: The container filled with the liquid is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties of a liquid compound.

Caption: Generalized workflow for the determination of density and boiling point of a liquid sample.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mhchem.org [mhchem.org]

- 3. scribd.com [scribd.com]

- 4. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Purification [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of Isobornyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isobornyl Propionate (B1217596) (CAS No: 2756-56-1), a bicyclic monoterpenoid ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure

Isobornyl propionate, with the molecular formula C₁₃H₂₂O₂, consists of a propionate group esterified to the hydroxyl group of isoborneol (B83184). The rigid bicyclo[2.2.1]heptane skeleton of the isoborneol moiety gives rise to a characteristic set of spectroscopic signals.

IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate[1] Molecular Formula: C₁₃H₂₂O₂[1][2] Molecular Weight: 210.31 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts and coupling constants of the ¹H and ¹³C nuclei are highly sensitive to the stereochemistry of the bicyclic ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the bicyclic system, and a triplet and quartet characteristic of the propionate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (exo) | ~4.7 | t |

| H-3 (endo) | ~1.8 | m |

| H-3 (exo) | ~1.1 | m |

| H-4 | ~1.7 | m |

| H-5 (endo) | ~1.5 | m |

| H-5 (exo) | ~1.0 | m |

| H-6 (endo) | ~1.6 | m |

| H-6 (exo) | ~1.2 | m |

| CH₃-8 | ~0.9 | s |

| CH₃-9 | ~0.8 | s |

| CH₃-10 | ~1.0 | s |

| -O-CO-CH₂ -CH₃ | ~2.3 | q |

| -O-CO-CH₂-CH₃ | ~1.1 | t |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~47.0 |

| C-2 | ~80.0 |

| C-3 | ~38.0 |

| C-4 | ~36.0 |

| C-5 | ~27.0 |

| C-6 | ~34.0 |

| C-7 | ~49.0 |

| C-8 | ~20.0 |

| C-9 | ~19.0 |

| C-10 | ~12.0 |

| -O-C O-CH₂-CH₃ | ~175.0 |

| -O-CO-C H₂-CH₃ | ~28.0 |

| -O-CO-CH₂-C H₃ | ~9.0 |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are predictions based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of this compound can be obtained using the following general protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4] For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.[4] Ensure the sample is fully dissolved; if necessary, use a vortex mixer. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[4]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong, Sharp | C=O stretch (ester) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1180 | Strong | C-O stretch (ester) |

Note: Peak positions are approximate and were extracted from the NIST gas-phase IR spectrum.[2] Values may differ slightly in a liquid-phase spectrum.

Experimental Protocol for FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allowing it to dry completely.[5] Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself.[5]

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the surface is covered.[5]

-

Spectrum Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification and structural confirmation.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 25 | [M - C₃H₆O]⁺ |

| 137 | 100 | [M - C₃H₅O₂]⁺ (isobornyl cation) |

| 121 | 30 | [C₉H₁₃]⁺ |

| 109 | 45 | [C₈H₁₃]⁺ |

| 95 | 80 | [C₇H₁₁]⁺ |

| 81 | 55 | [C₆H₉]⁺ |

| 57 | 40 | [C₃H₅O]⁺ (propionyl cation) |

| 41 | 60 | [C₃H₅]⁺ |

Note: Data is interpreted from the electron ionization (EI) mass spectrum available on the NIST WebBook.[2] The molecular ion peak ([M]⁺ at m/z 210) is of low abundance.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297).

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]

-

Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[6]

-

Oven Temperature Program: A typical program would be to start at 60°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.[6]

-

Injector: Use a split/splitless injector at a temperature of 250°C.

-

MS Detector:

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential [mdpi.com]

Solubility of Isobornyl Propionate in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Isobornyl Propionate (B1217596)

Isobornyl propionate is a colorless oily liquid with a characteristic turpentine (B1165885) or pine-like odor.[2][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2756-56-1 | [1] |

| Molecular Formula | C₁₃H₂₂O₂ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Density | 0.969 - 0.975 g/mL at 20°C | [4] |

| Boiling Point | 102°C at 16 mmHg | [2] |

| Flash Point | 94°C (closed cup) | [4] |

| Refractive Index | 1.4600 - 1.4640 at 20°C | [4] |

Solubility Profile

Qualitative Solubility

This compound is characterized by its lipophilic nature, stemming from its bulky bicyclic terpene structure. Literature consistently indicates that it is readily soluble in non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

-

Soluble in: Alcohols (e.g., ethanol), oils, and other common organic solvents.[1][2]

-

Poorly soluble in: Propylene glycol, Glycerin.[2]

Quantitative Solubility Data

Quantitative, temperature-dependent solubility data for this compound in a range of common organic solvents has not been extensively reported in peer-reviewed literature. The available data focuses primarily on its solubility in water, which is minimal.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method | Source(s) |

| Water | 24 | 19.8 mg/L | Not Specified | [6] |

| Water | 25 | 7.491 mg/L | Estimated | [7] |

| Ethanol | Not Specified | Soluble | Not Specified | [1] |

| Alcohol | Not Specified | Yes | Not Specified | [4] |

Note: The term "Soluble" is a qualitative descriptor and does not represent a quantitative value.

Given the lack of published data, experimental determination is necessary to establish the precise solubility of this compound in specific organic solvents relevant to a particular application.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Saturation (Static Equilibrium) Method coupled with gravimetric analysis, a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.[8]

Principle

An excess amount of the solute (this compound) is mixed with a known amount of solvent. The mixture is agitated at a constant temperature for a sufficient period to achieve solid-liquid equilibrium (saturation). The concentration of the solute in the supernatant is then determined gravimetrically.

Apparatus and Materials

-

Jacketed glass vessel or sealed vials

-

Thermostatic water bath with temperature control (±0.1°C)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or petri dish

-

Drying oven

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, isopropanol)

Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial containing a known mass of the organic solvent. The presence of a distinct undissolved phase is necessary to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Periodically check if the concentration is stable.

-

Sampling: After equilibration, stop the stirring and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

-

Analysis (Gravimetric):

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed evaporating dish to remove any microscopic undissolved droplets.

-

Weigh the evaporating dish with the filtered supernatant to determine the exact mass of the saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).

-

Continue drying until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound (msolute) by subtracting the mass of the empty dish from the final mass of the dish with the dry residue.

-

Calculate the mass of the solvent (msolvent) by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.

-

The solubility can be expressed in various units:

-

Mass fraction (w): w = msolute / (msolute + msolvent)

-

Grams per 100 g of solvent: ( msolute / msolvent ) × 100

-

Mole fraction (x): Convert the mass of solute and solvent to moles and calculate x = molessolute / (molessolute + molessolvent)

-

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. This compound | C13H22O2 | CID 23617864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobornyl propanoate | 2756-56-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. directpcw.com [directpcw.com]

- 5. This compound IFF [ventos.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 2756-56-1 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Sources of Isobornyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl propionate (B1217596), a monoterpene ester recognized for its characteristic woody and pine-like aroma, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and the analytical methodologies employed for its identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the scientific and potential therapeutic applications of this compound.

Natural Occurrence and Quantitative Data

Isobornyl propionate has been identified as a volatile constituent in several plant species, most notably in conifers and to a lesser extent in citrus fruits. While its presence is documented, quantitative data remains sparse in publicly available literature.

One study involving the gas chromatography-mass spectrometry (GC-MS) analysis of essential oils identified this compound at a relative concentration of 0.06%.[1] Another investigation into the chemical composition of conifer needles also reported the presence of this compound, although a specific quantitative value was not provided in a standard format.[2] The compound is also reported to be a natural component of citrus fruits and kumquats.[3]

Table 1: Reported Natural Sources and Quantitative Data for this compound

| Natural Source | Plant Part | Analytical Method | Concentration |

| Unspecified Plant | Essential Oil | GC-MS | 0.06% (relative peak area)[1] |

| Conifer | Needles | FT-ICR-MS | Presence detected (quantitative data not specified)[2] |

| Citrus Fruits | Not Specified | Not Specified | Presence reported (quantitative data not available)[3] |

| Kumquats | Not Specified | Not Specified | Presence reported (quantitative data not available)[3] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathways of monoterpene and monoterpene ester formation. This process begins with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms the C10 precursor geranyl diphosphate (GPP). GPP is then converted to the monoterpene alcohol isoborneol (B83184) by a specific monoterpene synthase. The final step in the biosynthesis of this compound is the esterification of isoborneol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of various esters in plants.[4] While a specific acyltransferase responsible for the synthesis of this compound has not yet been fully characterized, research on plant AATs indicates their capability to utilize a range of acyl-CoA donors, including propionyl-CoA, and various alcohol substrates.[4]

Figure 1. Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound in natural sources primarily rely on chromatographic and spectroscopic techniques. The following sections detail generalized experimental protocols for its extraction and analysis.

Extraction of Volatile Compounds from Plant Material

Objective: To extract volatile compounds, including this compound, from plant matrices such as conifer needles or citrus peels.

Method 1: Steam Distillation [5]

-

Sample Preparation: Fresh or dried plant material is ground or chopped to increase the surface area.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.

-

Distillation: The plant material is placed in the flask with a sufficient amount of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile compounds, is passed through the condenser.

-

Collection: The condensed mixture of water and essential oil is collected. Due to their immiscibility, the essential oil layer, containing this compound, can be separated from the aqueous layer.

Method 2: Solvent Extraction [6]

-

Sample Preparation: The plant material is ground into a fine powder.

-

Extraction: The powdered material is macerated with a suitable organic solvent (e.g., hexane (B92381), ethanol, or a mixture thereof) for a defined period with agitation.[1]

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated extract containing the volatile compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound within the extracted essential oil or plant extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[7]

Protocol:

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for quantitative analysis.[8]

-

GC Separation:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[9]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[10]

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[11]

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the GC.

-

-

MS Detection:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of a known standard or by matching its mass spectrum with a reference library (e.g., NIST).[7]

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using standards of known concentrations and relating the peak area of the analyte to its concentration.[8][12]

-

Figure 2. General workflow for the analysis of this compound by GC-MS.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of isolated this compound.

Instrumentation: A high-field NMR spectrometer.

Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectra are analyzed and compared with published data for this compound to confirm its structure.[13]

Conclusion

This compound is a naturally occurring monoterpene ester with a characteristic aroma, found in conifers and citrus fruits. While its presence in these sources is established, there is a clear need for more extensive quantitative studies to determine its concentration in a wider range of plant species. The biosynthetic pathway is thought to involve the esterification of isoborneol, a reaction catalyzed by an alcohol acyltransferase. Further research is required to isolate and characterize the specific enzyme responsible for this transformation. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound in complex natural matrices. This information is crucial for advancing our understanding of its natural distribution and for exploring its potential applications in various scientific and industrial fields.

References

- 1. Characterization of a monoterpene synthase from Paeonia lactiflora producing α-pinene as its single product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]

- 5. rootsciences.com [rootsciences.com]

- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of volatiles from Pinus silvestris attractive for Monochamus galloprovincialis using a SPME-GC/MS platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isobornyl Propionate from Isoborneol and Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobornyl propionate (B1217596) through the Fischer esterification of isoborneol (B83184) and propionic acid. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate the successful synthesis and optimization of this valuable fragrance and potential pharmaceutical intermediate.

Introduction

Isobornyl propionate is an ester recognized for its characteristic fruity and herbaceous aroma, finding applications in the fragrance and flavor industries. The synthesis of this compound is most commonly achieved via the Fischer esterification, a well-established acid-catalyzed reaction between an alcohol (isoborneol) and a carboxylic acid (propionic acid). The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as the removal of water, are crucial for achieving high yields.

This guide will detail the synthesis using both traditional homogeneous acid catalysts and modern solid acid catalysts, providing a robust framework for laboratory-scale preparation.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isoborneol and propionic acid proceeds via the Fischer esterification mechanism. This acid-catalyzed process involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

Caption: The Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

Two detailed protocols are provided below, one utilizing a traditional homogeneous acid catalyst and the other employing a recyclable solid acid catalyst.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

Isoborneol

-

Propionic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine isoborneol (e.g., 0.1 mol), propionic acid (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%) to the mixture.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the removal of water and driving the reaction to completion.

-

Reaction Monitoring: Continue reflux until the theoretical amount of water has been collected or until TLC/GC analysis indicates the consumption of the starting material (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propionic acid.

-

Wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst

This protocol is based on the use of solid acid catalysts, such as a nanometer solid superacid S₂O₈²⁻/ZrO₂, which has been reported for this transformation.[1]

Materials:

-

Isoborneol

-

Propionic acid

-

Solid acid catalyst (e.g., S₂O₈²⁻/ZrO₂)

-

An appropriate solvent (e.g., toluene, or solvent-free)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoborneol, propionic acid (in a slight excess), and the solid acid catalyst (e.g., 5-15% by weight of the limiting reactant). Toluene can be added as a solvent to facilitate azeotropic water removal if desired.

-

Reaction: Heat the mixture with vigorous stirring to a temperature appropriate for the catalyst (e.g., 80-120 °C) for a specified time (e.g., 4-12 hours).

-

Catalyst Recovery: After the reaction is complete, cool the mixture and recover the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.

-

Work-up and Purification: The filtrate is then worked up as described in Protocol 1 (washing with sodium bicarbonate, water, and brine, followed by drying and solvent removal). The crude product is then purified by vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of isobornyl esters, which can be used as a starting point for optimizing the synthesis of this compound.

| Reactants | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isoborneol, Propionic Acid | S₂O₈²⁻/ZrO₂ | Not specified | Not specified | Not specified | 42-98 | [1] |

| Isoborneol, Acetic Acid | H₂SO₄ | 1.2 : 1 | Reflux | 6 | ~90 | General Procedure |

| Camphene (B42988), Acetic Acid | Tartaric acid-boric acid | 2.5 : 1 (acid:camphene) | 70 | 18 | 88.5 (GC content) | [2][3] |

| Camphene, Acetic Acid | Acidic Cation Exchange Resin | 1.5 : 1 (mass ratio) | 40 | Continuous | 88.6 | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available catalysts to achieve the desired yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101921191B - Preparation method for synthesizing isobornyl acetate by esterification of camphene and acetic acid - Google Patents [patents.google.com]

The Wagner-Meerwein Rearrangement: A Cornerstone in the Synthesis of Isobornyl Propionate

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthesis of isobornyl propionate (B1217596), a valuable fragrance ingredient and chemical intermediate, from the renewable feedstock camphene (B42988) is a classic example of a reaction orchestrated by a fundamental carbocation rearrangement. This technical guide delves into the core of this transformation: the Wagner-Meerwein rearrangement. It provides a detailed examination of the reaction mechanism, quantitative data from analogous syntheses, and comprehensive experimental protocols to facilitate its application in research and development.

The Reaction Mechanism: A Cascade of Cationic Events

The acid-catalyzed addition of propionic acid to camphene does not yield the expected product from direct addition to the double bond. Instead, a skeletal rearrangement occurs to form the more stable isobornyl system. This transformation is a textbook example of the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to a neighboring carbon.[1][2][3] The accepted mechanism proceeds through three critical steps:

-

Protonation and Initial Carbocation Formation: The reaction is initiated by an acid catalyst, which protonates the exocyclic double bond of camphene. This generates a tertiary carbocation.

-

The Wagner-Meerwein Rearrangement: To alleviate ring strain, a 1,2-alkyl shift occurs. This rearranges the initial tertiary carbocation into a more stable secondary carbocation, the isobornyl cation. This rearrangement is the defining step of the synthesis.

-

Nucleophilic Attack: Propionic acid, acting as a nucleophile, attacks the isobornyl cation. This attack predominantly occurs from the less sterically hindered exo face, leading to the formation of the exo-isomer, isobornyl propionate.

The entire mechanistic pathway can be visualized as a logical flow of chemical events.

Quantitative Analysis of the Synthesis

While specific yield data for the synthesis of this compound is not extensively published, a wealth of information is available for the structurally analogous synthesis of isobornyl acetate (B1210297) from camphene and acetic acid. This data serves as a reliable benchmark for expected outcomes. The use of solid acid catalysts for the synthesis of various isoborneol (B83184) esters has been reported to achieve yields in the range of 42% to 98%.[4]

A composite catalyst system of α-hydroxyl carboxylic acid (HCA) and boric acid has been shown to be highly effective.[5][6] The quantitative results for the synthesis of isobornyl acetate using a tartaric acid-boric acid catalyst are summarized below.

Table 1: Reaction Optimization for Isobornyl Acetate Synthesis [5]

| Parameter | Conditions | Camphene Conversion (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) |

| Catalyst System | Tartaric Acid-Boric Acid | 92.9 | 88.5 | 95.3 |

| Reactant Ratio | m(camphene):m(acetic acid) = 10:25 | 92.9 | 88.5 | 95.3 |

| Reaction Temperature | 70 °C | Optimal | - | - |

| Reaction Time | 18 hours | - | - | - |

Data presented is for the synthesis of isobornyl acetate, serving as an analogue for this compound synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of isobornyl acetate and isoborneol.[5][7] They provide a robust framework for the synthesis of this compound in a laboratory setting.

Synthesis of this compound from Camphene

This protocol details the direct esterification of camphene with propionic acid using a composite acid catalyst.

Materials:

-

Camphene (≥75% purity)

-

Propionic Acid

-

L(+)-Tartaric Acid

-

Boric Acid

-

Reaction flask equipped with a magnetic stirrer and temperature control

Procedure:

-

To a reaction flask, add 10 g of camphene, 25 g of propionic acid, 0.5 g of tartaric acid, and 0.4 g of boric acid.

-

Stir the mixture vigorously (approximately 500 rpm) and heat to a controlled temperature of 70°C.

-

Maintain the reaction for 18 hours, monitoring progress by TLC or GC if desired.

-

Upon completion, cool the reaction mixture to room temperature. The catalyst may precipitate.

-

Transfer the mixture to a separatory funnel. Add water to induce phase separation.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess propionic acid, followed by a wash with brine.

-

Collect the upper organic layer, which contains the crude this compound.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by vacuum distillation.

General Experimental Workflow

The overall process, from starting materials to the purified product, can be visualized as a streamlined workflow.

Product Characterization

The final product, this compound, can be characterized using standard analytical techniques.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value / Description |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol [8] |

| Appearance | Colorless oily liquid[8] |

| Odor | Herbal, woody, earthy, pine |

| ¹H NMR | Expected signals for the isobornyl moiety and the propionate ethyl group. The proton at C2 (bearing the ester) is expected to be a doublet of doublets, shifted downfield due to the ester linkage. |

| ¹³C NMR | A ¹³C NMR spectrum is available.[8] Key signals would include the carbonyl carbon of the ester group (~174 ppm) and the carbon bearing the ester (C2) in the isobornyl structure. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730 cm⁻¹. Data is available in the NIST Chemistry WebBook.[9][10] |

| Mass Spectrometry | GC-MS data is available.[8] Fragmentation patterns would be consistent with the this compound structure. |

Conclusion

The Wagner-Meerwein rearrangement is not merely a theoretical curiosity but a powerful and practical tool in synthetic organic chemistry. Its application in the synthesis of this compound from camphene demonstrates how a seemingly complex molecular rearrangement can be harnessed to produce valuable chemicals from renewable resources. By understanding the mechanism, leveraging analogous quantitative data, and applying detailed experimental protocols, researchers can effectively utilize this reaction in their synthetic endeavors. The information presented in this guide provides a comprehensive technical foundation for the successful synthesis and characterization of this compound.

References

- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]

- 4. Isobornyl propanoate | 2756-56-1 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C13H22O2 | CID 23617864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

Chemo-Catalytic Synthesis of Isobornyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl propionate (B1217596), a valuable fine chemical, is prized for its characteristic fruity, pine-like aroma, finding extensive application in the fragrance and flavor industries. Beyond its olfactory properties, it serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of the principal chemo-catalytic pathways for the synthesis of isobornyl propionate, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

The synthesis of this compound is primarily achieved through two main chemo-catalytic routes: the direct esterification of isoborneol (B83184) with propionic acid and the acid-catalyzed reaction of camphene (B42988) with propionic acid. The latter is often favored in industrial settings due to the ready availability of camphene from the isomerization of α-pinene, a major constituent of turpentine.[1] This guide will delve into the specifics of both pathways, highlighting various catalytic systems that have been developed to enhance reaction efficiency, selectivity, and sustainability.

I. Synthesis Pathway 1: Esterification of Isoborneol with Propionic Acid

This traditional approach involves the direct reaction of isoborneol with propionic acid, typically in the presence of an acid catalyst to accelerate the rate of ester formation.

Homogeneous Acid Catalysis

Conventional laboratory synthesis often employs strong mineral acids, such as sulfuric acid, as homogeneous catalysts.[1] While effective in promoting the reaction, the use of such catalysts presents challenges related to corrosion, catalyst separation, and waste generation.

Heterogeneous Solid Acid Catalysis

To address the drawbacks of homogeneous catalysis, research has focused on the development of solid acid catalysts. These materials offer advantages in terms of ease of separation, reusability, and reduced environmental impact. One notable example is the use of a nanometer solid superacid, S₂O₈²⁻/ZrO₂, which has demonstrated high catalytic activity and selectivity in the esterification of borneol and isoborneol with various carboxylic acids.

II. Synthesis Pathway 2: Reaction of Camphene with Propionic Acid

This pathway is of significant industrial importance and relies on the acid-catalyzed addition of propionic acid to camphene. A key feature of this reaction is the Wagner-Meerwein rearrangement, a characteristic carbocation 1,2-rearrangement in terpene chemistry.[1][2]

The generally accepted mechanism involves three principal steps:

-

Protonation: The acid catalyst protonates the exocyclic double bond of camphene, leading to the formation of a tertiary carbocation.

-

Rearrangement: A[1][3]-alkyl shift occurs to alleviate ring strain, rearranging the initial carbocation into the more stable secondary isobornyl cation.[1]

-

Nucleophilic Attack: Propionic acid acts as a nucleophile, attacking the isobornyl cation. This attack predominantly occurs from the less sterically hindered exo face, resulting in the formation of this compound.[1]

A variety of catalytic systems have been investigated for this transformation, each with its own set of advantages and operating conditions.

Heteropoly Acid Catalysis

Silica-supported heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), have emerged as highly efficient and environmentally friendly catalysts for the liquid-phase esterification of camphene.[4][5] These catalysts exhibit strong acidity and can provide high yields and selectivities under mild reaction conditions.[4][5]

Composite Acid Catalysis

Composite catalysts, such as those comprising an α-hydroxyl carboxylic acid (HCA) and boric acid, have shown significant synergistic catalytic activity.[3][6] For instance, a tartaric acid-boric acid system has been reported to be effective in the synthesis of isobornyl acetate (B1210297), a close analog of this compound.[3][6]

Other Catalytic Systems

Other catalysts, including zeolites, titanium sulfate, and anhydrous ferric chloride, have also been successfully employed for the synthesis of isobornyl esters from camphene.[7][8][9]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of isobornyl esters, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Synthesis of Isobornyl Esters via Esterification of Camphene

| Catalyst | Carboxylic Acid | Molar Ratio (Camphene:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| 20 wt% H₃PW₁₂O₄₀/SiO₂ | Acetic Acid | 1:10 | 60 | 3 | 67 | ~100 | - | [10] |

| 20 wt% H₃PW₁₂O₄₀/SiO₂ | Acetic Acid | 1:10 | 60 | - | 90 | ~100 | 90 | [4] |

| Tartaric Acid-Boric Acid | Acetic Acid | 1:5.67 | 70 | 16 | 92.9 | 95.3 | 88.5 | [11] |

| Mandelic Acid-Boric Acid | Acetic Acid | - | 70 | 18 | 91.2 | 95.1 | 86.7 | [6] |

| Titanium Sulfate | Lauric Acid | 1:2.5 | 80 | 25 | - | - | - | [8] |

| Anhydrous FeCl₃ | Acetic Acid | 1:3 | 25 | 2 | ~99 | 94 | >88 | [9] |

| HZSM-5 Zeolite | Acetic Acid | 1:1 | 65 | - | - | >90 | >75 | [12] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification of Isoborneol with Propionic Acid using a Solid Superacid Catalyst (Adapted from S₂O₈²⁻/ZrO₂ synthesis for esterification)

Catalyst Preparation (S₂O₈²⁻/ZrO₂):

-

Prepare the Zr(OH)₄ precursor by aging a slurry of a zirconium salt (e.g., ZrOCl₂·8H₂O) in an aqueous ammonia (B1221849) solution at room temperature for 12 hours.

-

Filter and wash the resulting precipitate with deionized water until the pH is neutral and no chloride ions are detected (tested with AgNO₃).

-

Dry the Zr(OH)₄ precursor at 110°C for 12 hours.

-

Impregnate the dried Zr(OH)₄ powder with a 1 M (NH₄)₂S₂O₈ solution.

-

Age the impregnated powder for 3 hours after 5 minutes of ultrasonication.

-

Dry the powder at 110°C and then calcine at 600°C for 3 hours to obtain the SO₄²⁻/ZrO₂ solid acid catalyst.[13] A similar procedure can be followed using ammonium (B1175870) persulfate for the S₂O₈²⁻/ZrO₂ catalyst.[4]

Esterification Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoborneol, propionic acid (a molar excess of the acid is recommended), and the prepared S₂O₈²⁻/ZrO₂ catalyst.

-

Heat the reaction mixture to a specified temperature (e.g., 120°C) and stir for a designated period (e.g., 2.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any unreacted propionic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Synthesis of this compound from Camphene using Silica-Supported Heteropoly Acid (H₃PW₁₂O₄₀/SiO₂) (Adapted from isobornyl acetate synthesis)

Catalyst Preparation (20 wt% H₃PW₁₂O₄₀/SiO₂):

-

Impregnate silica (B1680970) gel (Aerosil 300) with an aqueous solution of H₃PW₁₂O₄₀.

-

Calcine the impregnated silica at 130°C under vacuum (0.2–0.3 Torr) for 1.5 hours.[10]

Esterification Procedure:

-

In a glass reactor equipped with a magnetic stirrer and a condenser, prepare a mixture of camphene, propionic acid (e.g., a 1:5 to 1:10 molar ratio), an internal standard for GC analysis (e.g., dodecane), and the 20 wt% H₃PW₁₂O₄₀/SiO₂ catalyst in a non-polar solvent like isooctane.[10]

-

Stir the mixture vigorously at a controlled temperature (e.g., 60°C).[10]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Once the reaction reaches the desired conversion, cool the mixture to room temperature.

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[4]

-

Transfer the filtrate to a separatory funnel and wash with water to remove any leached catalyst and excess propionic acid.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of this compound from Camphene using an α-Hydroxyl Carboxylic Acid-Boric Acid Composite Catalyst (Adapted from isobornyl acetate synthesis)

Catalyst System Preparation:

The catalyst is typically generated in situ by adding the α-hydroxyl carboxylic acid (e.g., tartaric acid or mandelic acid) and boric acid directly to the reaction mixture.

Esterification Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, combine camphene, propionic acid (e.g., a molar ratio of approximately 1:5.7), the chosen α-hydroxyl carboxylic acid, and boric acid.[11]

-

Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 16-18 hours).[11][14]

-

After the reaction, cool the mixture to room temperature, which should cause the catalyst to precipitate.

-

Filter the mixture to recover the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with deionized water to induce phase separation.

-

Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water.[14]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.[14]

-

Purify the product via vacuum distillation.

Mandatory Visualizations

Caption: Overview of the two primary chemo-catalytic synthesis pathways for this compound.

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound from camphene.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]